8-(2,4-difluorophenoxy)-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(2,4-difluorophenoxy)-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with difluorophenoxy and ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-difluorophenoxy)-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorophenol with ethyl bromide under basic conditions to form 2,4-difluorophenoxyethyl bromide. This intermediate is then reacted with 1,3-dimethylxanthine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-difluorophenoxy)-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
8-(2,4-difluorophenoxy)-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,4-difluorophenoxy)-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenoxy group enhances its binding affinity and specificity, while the purine core interacts with the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one: Another compound with a difluorophenoxy group, used in medicinal chemistry.
Uniqueness
8-(2,4-difluorophenoxy)-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14F2N4O3 |
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Molecular Weight |
336.29 g/mol |
IUPAC Name |
8-(2,4-difluorophenoxy)-7-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H14F2N4O3/c1-4-21-11-12(19(2)15(23)20(3)13(11)22)18-14(21)24-10-6-5-8(16)7-9(10)17/h5-7H,4H2,1-3H3 |
InChI Key |
YQAUSRJWLRVGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=C1OC3=C(C=C(C=C3)F)F)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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